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Compound of Interest

Compound Name: 8-(Cycloheptyloxy)caffeine

Cat. No.: B15346824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-(Cycloheptyloxy)caffeine is a derivative of caffeine, a well-known central nervous system

stimulant. As part of the xanthine family of compounds, it holds potential for various

pharmacological applications due to its structural similarity to endogenous signaling molecules.

The addition of a cycloheptyloxy group at the 8-position of the caffeine molecule is expected to

significantly influence its physicochemical properties, thereby affecting its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. This

technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of 8-(Cycloheptyloxy)caffeine, alongside general experimental

protocols for their determination.

Core Physicochemical Properties
A summary of the available and computed physicochemical data for 8-
(Cycloheptyloxy)caffeine is presented below. It is important to note that while some

properties have been computationally predicted, experimental data for several key parameters

are not readily available in public databases.
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Property Value Source

IUPAC Name
8-(cycloheptyloxy)-1,3,7-

trimethylpurine-2,6-dione
PubChem CID: 52352[1]

Chemical Formula C₁₅H₂₂N₄O₃ PubChem CID: 52352[1]

Molecular Weight 306.36 g/mol PubChem CID: 52352[1]

XLogP (Computed) 2.2 PubChem CID: 52352[1]

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

pKa Not available -

Experimental Protocols
Due to the lack of specific experimental data for 8-(Cycloheptyloxy)caffeine, this section

outlines general methodologies for determining key physicochemical properties applicable to

caffeine analogs.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically

signifies a high degree of purity.

Methodology: Capillary Method

Sample Preparation: A small amount of finely powdered 8-(Cycloheptyloxy)caffeine is

packed into a capillary tube, sealed at one end.

Apparatus: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the heating block of the apparatus. The

temperature is gradually increased at a slow rate (e.g., 1-2 °C per minute) near the expected

melting point.
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Observation: The temperature at which the substance first begins to melt and the

temperature at which it completely liquefies are recorded as the melting range.

Solubility Determination
Solubility is a critical factor influencing a drug's bioavailability. It is typically determined in

various solvents, including water and organic solvents.

Methodology: Shake-Flask Method

Sample Preparation: An excess amount of 8-(Cycloheptyloxy)caffeine is added to a known

volume of the solvent (e.g., water, ethanol, or a buffer of specific pH) in a sealed flask.

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-

48 hours) to ensure equilibrium is reached.

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration

of the dissolved compound in the filtrate is then determined using a suitable analytical

technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis

spectroscopy.

pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a

compound at different physiological pH values, which affects its absorption and distribution.

Methodology: Potentiometric Titration

Sample Preparation: A known concentration of 8-(Cycloheptyloxy)caffeine is dissolved in a

suitable solvent (e.g., water or a water/co-solvent mixture).

Titration: The solution is titrated with a standardized solution of a strong acid or base.

pH Measurement: The pH of the solution is monitored throughout the titration using a

calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant

added. The pKa can be determined from the half-equivalence point of the titration curve.
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LogP (Octanol-Water Partition Coefficient)
Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane

permeability and interaction with biological targets.

Methodology: Shake-Flask Method

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other

and then separated.

Partitioning: A known amount of 8-(Cycloheptyloxy)caffeine is dissolved in one of the

phases (typically the one in which it is more soluble). The two phases are then combined in a

flask and shaken vigorously to allow for the partitioning of the compound between the two

immiscible liquids until equilibrium is reached.

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of

the two phases. The concentration of the compound in each phase is determined using an

appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the octanol phase to its concentration in the aqueous phase. LogP is the

logarithm of this value.

Synthesis and Biological Activity
General Synthesis of 8-Alkoxycaffeine Derivatives
The synthesis of 8-alkoxycaffeine derivatives, such as 8-(Cycloheptyloxy)caffeine, typically

involves the nucleophilic substitution of a leaving group at the 8-position of a caffeine precursor.

A common starting material is 8-chlorocaffeine or 8-bromocaffeine. The general synthetic

scheme involves the reaction of the 8-halocaffeine with the corresponding alkoxide.
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General synthetic route for 8-alkoxycaffeine derivatives.

Putative Biological Activity: Adenosine Receptor
Antagonism
Caffeine and its derivatives are well-known antagonists of adenosine receptors, particularly the

A₁ and A₂A subtypes. Adenosine is an endogenous neuromodulator that generally has an

inhibitory effect on neuronal activity. By blocking adenosine receptors, caffeine and its analogs

can lead to increased neuronal firing and the release of various neurotransmitters, resulting in

a stimulant effect. The cycloheptyloxy substituent in 8-(Cycloheptyloxy)caffeine is likely to

modulate the affinity and selectivity of the molecule for the different adenosine receptor

subtypes.
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General mechanism of caffeine derivatives as adenosine receptor antagonists.

Conclusion
8-(Cycloheptyloxy)caffeine is a caffeine derivative with predicted physicochemical properties

that suggest it may have interesting pharmacological activities. While comprehensive

experimental data is currently lacking, this guide provides a foundational understanding of its

key characteristics and outlines standard methodologies for their experimental determination.

Further research is warranted to fully elucidate the physicochemical profile and biological

effects of this compound, which will be crucial for any potential drug development efforts. The

provided diagrams offer a visual representation of the general synthetic approach and the likely

mechanism of action, serving as a valuable resource for researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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